molecular formula C13H24N2O2 B5977051 5-Oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide

5-Oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B5977051
M. Wt: 240.34 g/mol
InChI Key: OAKHPIABGRTGIP-UHFFFAOYSA-N
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Description

5-Oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide is a compound that belongs to the pyrrolidine family Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide can be achieved through a multi-step process. One common method involves the reaction of keto carboxylic acids with primary amines and isocyanides under ultrasound irradiation. This method offers several advantages, including high yields, environmental friendliness, and shorter reaction times .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar methodologies. The use of ultrasound-assisted synthesis can be scaled up to produce significant quantities of the compound efficiently and sustainably .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

5-Oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 5-Oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications .

Properties

IUPAC Name

5-oxo-1-(2,4,4-trimethylpentan-2-yl)pyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)8-13(4,5)15-7-9(11(14)17)6-10(15)16/h9H,6-8H2,1-5H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKHPIABGRTGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N1CC(CC1=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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